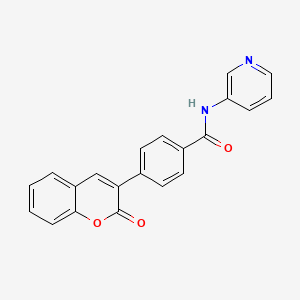
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine, also known as Nefazodone, is a synthetic antidepressant drug used to treat major depressive disorder. It was first approved by the FDA in 1994 and was later discontinued due to its potential to cause liver damage. Despite this, Nefazodone remains a subject of scientific research due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a role in regulating mood. It also acts as an antagonist at the 5-HT2A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating the role of neurotransmitters in mood regulation. However, its potential to cause liver damage limits its use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine. One area of interest is its potential use in treating PTSD and other anxiety disorders. Another area of interest is its potential use in treating chronic pain. Additionally, further studies could investigate the mechanisms underlying 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine's effects on neurotransmitter levels and the HPA axis.
Synthesemethoden
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process starting with 5-chloro-2-methylbenzoic acid. The acid is first converted to its acid chloride derivative, which is then reacted with piperazine to form the corresponding amide. The amide is then treated with methylsulfonyl chloride to yield 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has been the subject of several scientific studies investigating its potential therapeutic benefits. One study found that 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine may be effective in treating post-traumatic stress disorder (PTSD) by reducing symptoms of anxiety and depression. Another study suggested that 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine may be useful in treating chronic neuropathic pain.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-10-3-4-11(13)9-12(10)14-5-7-15(8-6-14)18(2,16)17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSEQLYEXRVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)

![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)

![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)


![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)

![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)